molecular formula C10H14ClN3O3 B2375104 ethyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetate CAS No. 956393-53-6

ethyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetate

Cat. No. B2375104
CAS RN: 956393-53-6
M. Wt: 259.69
InChI Key: ROJVLZJDJGMYBW-UHFFFAOYSA-N
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Description

“Ethyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetate” is a compound that contains a pyrazole ring, which is a five-membered aromatic ring structure consisting of two nitrogen atoms adjacent to three carbon atoms . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .


Synthesis Analysis

The synthesis of compounds similar to “ethyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetate” has been reported. For instance, the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, a key intermediate in the preparation of zolazepam, was achieved via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, which was prepared by acylation of 1,3-dimethyl-5-pyrazolone .


Molecular Structure Analysis

The molecular structure of “ethyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetate” includes a pyrazole ring. Unsubstituted pyrazole can be represented in three tautomeric forms .


Chemical Reactions Analysis

Pyrazoles, including “ethyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetate”, can undergo various chemical reactions. For instance, a series of pyridinium-tailored 5-trifluoromethylpyrazoles containing 1,3,4-oxadiazole moieties were constructed and evaluated in vitro for antimicrobial activities against three types of pathogenic bacteria and six fungal strains .

Scientific Research Applications

Synthesis of Indole Derivatives

This compound can be used in the synthesis of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .

Antiviral Applications

Indole derivatives, which can be synthesized using this compound, have shown potential as antiviral agents . For example, certain derivatives have shown inhibitory activity against influenza A .

Anti-inflammatory Applications

Indole derivatives also possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation .

Anticancer Applications

The application of indole derivatives as biologically active compounds for the treatment of cancer cells has attracted increasing attention in recent years . This compound could therefore be used in the development of new anticancer drugs .

Antimalarial Applications

Some compounds synthesized using this compound have shown inhibition effects against Plasmodium berghei, a parasite that causes malaria .

Antimicrobial Applications

Indole derivatives, which can be synthesized using this compound, have shown antimicrobial properties . This makes them potentially useful in the treatment of various microbial infections .

Transition-Metal Chemistry Applications

These heterocycles have also found applications in transition-metal chemistry as an analytical reagent . They can be used for complexation with metals and as antioxidant additives to fuels .

Drug Discovery

Pyrazoles, which can be synthesized using this compound, have a wide range of applications in medicinal chemistry and drug discovery . Their popularity has skyrocketed since the early 1990s .

Future Directions

The future directions for research on “ethyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetate” and similar compounds could include further exploration of their synthesis methods, chemical reactions, and biological activities. Given the broad spectrum of biological activities exhibited by pyrazole derivatives, these compounds may have potential applications in drug discovery .

properties

IUPAC Name

ethyl 2-[(5-chloro-1,3-dimethylpyrazole-4-carbonyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O3/c1-4-17-7(15)5-12-10(16)8-6(2)13-14(3)9(8)11/h4-5H2,1-3H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJVLZJDJGMYBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=C(N(N=C1C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818641
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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